molecular formula C16H16ClN3O B11564998 N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11564998
M. Wt: 301.77 g/mol
InChI Key: FPAIRSFCRVPRBF-VXLYETTFSA-N
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Description

N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-chlorophenyl)amino]acetohydrazide
  • N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C16H16ClN3O/c1-12-5-2-3-8-15(12)18-11-16(21)20-19-10-13-6-4-7-14(17)9-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

FPAIRSFCRVPRBF-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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